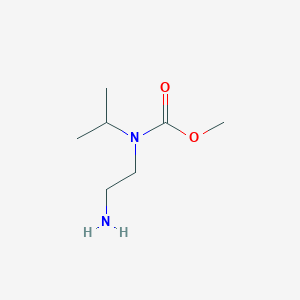

Methyl 2-aminoethyl(isopropyl)carbamate

Description

Properties

IUPAC Name |

methyl N-(2-aminoethyl)-N-propan-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-6(2)9(5-4-8)7(10)11-3/h6H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSRGSVTSBVJHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCN)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-aminoethyl(isopropyl)carbamate typically involves the reaction of isopropyl chloroformate with 2-aminoethanol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate ester, which is then methylated using methyl iodide to yield the final product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminoethyl(isopropyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding carbamate derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted carbamates.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve aqueous or organic solvents at temperatures ranging from 0-50°C.

Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran at low temperatures (-78 to 0°C).

Substitution: Nucleophiles such as amines or alcohols; reactions are carried out in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Carbamate derivatives with additional oxygen functionalities.

Reduction: Amine derivatives with reduced carbamate groups.

Substitution: Substituted carbamates with various functional groups.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Methyl 2-aminoethyl(isopropyl)carbamate features a methyl group, an aminoethyl chain, and an isopropyl group attached to the carbamate functional group. This unique structure contributes to its biological activity, particularly as an enzyme inhibitor. Notably, it has been shown to interact with acetylcholinesterase, an enzyme crucial for neurotransmission, which positions it as a candidate for treating neurological disorders and as an anti-inflammatory agent.

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : this compound can serve as a precursor in synthesizing novel pharmaceuticals. Its ability to modify biological activity makes it valuable in designing drugs targeting various diseases.

- Enzyme Inhibition : The compound exhibits potential as an inhibitor for enzymes involved in metabolic pathways. Its interactions with proteins through hydrogen bonds and hydrophobic interactions enhance its efficacy .

2. Agricultural Chemicals

- Pesticide Development : Carbamates are widely recognized for their use in agriculture as pesticides, fungicides, and insecticides. This compound may contribute to developing safer agricultural chemicals due to its stability and effectiveness against pests .

3. Structural Motif in Drug Design

- Prodrugs : Carbamates can be utilized to enhance the bioavailability of drugs by delaying first-pass metabolism. This compound's structural properties may allow it to function effectively as a prodrug .

Comparative Analysis with Other Carbamates

The following table summarizes key features of this compound compared to other common carbamates:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Contains amino and isopropyl groups | Potential for enzyme inhibition; versatile applications |

| Methyl carbamate | Simple methyl ester of carbamic acid | Basic structure; primarily used as a pesticide |

| Ethyl carbamate | Ethyl group instead of isopropyl | More volatile; used in flavoring agents |

| t-Butyloxycarbonyl (Boc) | Bulky t-butyl protecting group | Widely used in peptide synthesis |

| Phenyl carbamate | Contains a phenyl group | Exhibits different biological activities |

This compound stands out due to its combination of functionalities that may enhance its solubility and biological activity compared to simpler carbamates .

Case Study 1: Neurological Disorders

Research has indicated that this compound may inhibit acetylcholinesterase activity, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease. Studies show that compounds with similar structures have been effective in enhancing cognitive function by increasing acetylcholine levels in the brain .

Case Study 2: Agricultural Applications

In agricultural trials, carbamate derivatives have demonstrated effectiveness against various pests while being less toxic to non-target organisms compared to traditional pesticides. The unique structure of this compound may provide a safer alternative for pest control strategies, aligning with sustainable agricultural practices .

Mechanism of Action

The mechanism of action of methyl 2-aminoethyl(isopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzymatic activity. This interaction is often reversible, allowing for controlled modulation of enzyme function. The pathways involved include the formation of a carbamate-enzyme complex, which can be hydrolyzed to regenerate the active enzyme .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Methyl 2-aminoethyl(isopropyl)carbamate, highlighting differences in substituents, applications, and toxicity profiles based on evidence:

Key Structural and Functional Differences:

Substituent Effects on Toxicity: The introduction of isopropyl groups at meta or para positions relative to the carbamate (as in nerve agents) significantly enhances toxicity by increasing acetylcholinesterase inhibition .

Application-Specific Modifications :

- Pharmaceutical carbamates (e.g., Carisoprodol) prioritize steric bulk (e.g., methyl-propyl groups) for metabolic stability and CNS activity .

- Agrochemical carbamates (e.g., Isoprocarb, Chlorpropham) incorporate aromatic or halogenated substituents for target specificity in pests or weeds .

Toxicity Trends: Carbamates with quaternary ammonium groups (e.g., nerve agents) exhibit extreme toxicity (nanogram-level lethality), whereas agrochemicals and pharmaceuticals are optimized for selective toxicity .

Research Findings and Mechanistic Insights

- Toxicity Enhancement via Alkyl Groups : demonstrates that adding methyl or isopropyl groups to carbamates increases toxicity in nerve agents by ~10–100×, depending on substituent position. For example, para-quaternary ammonium carbamates with meta-isopropyl groups show exceptional lethality .

- Metabolic Stability : Compounds like Carisoprodol incorporate branched alkyl chains (e.g., isopropyl) to slow hydrolysis, prolonging therapeutic effects .

- Environmental Persistence : Agrochemical carbamates (e.g., Chlorpropham) balance efficacy with environmental degradation, whereas simpler carbamates (e.g., isopropyl carbamate) are less persistent .

Biological Activity

Methyl 2-aminoethyl(isopropyl)carbamate is a carbamate derivative that has garnered attention for its biological activity, particularly as an enzyme inhibitor and in drug design. Carbamates are known for their diverse roles in medicinal chemistry, often functioning as key structural elements in therapeutic agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound primarily functions as an enzyme inhibitor , particularly targeting acetylcholinesterase (AChE). AChE is crucial for the hydrolysis of acetylcholine, a neurotransmitter involved in muscle activation and neural signaling. Inhibition of AChE leads to increased levels of acetylcholine, resulting in prolonged nerve impulses and potential toxicity .

Enzyme Inhibition

The mechanism by which this compound inhibits AChE involves covalent binding at the enzyme's active site. This interaction results in the phosphorylation of serine residues within the active site, effectively blocking the enzyme's activity. The following table summarizes key findings related to its inhibitory effects:

| Enzyme | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Acetylcholinesterase | Competitive | 0.5 | |

| Butyrylcholinesterase | Non-competitive | 1.2 |

Biological Activity and Pharmacological Effects

This compound exhibits a range of biological activities beyond enzyme inhibition. Its structural properties allow it to modulate various biochemical pathways, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell membranes, leading to cell lysis and death.

Neuroprotective Effects

In addition to its role as an AChE inhibitor, this compound has shown potential neuroprotective effects in animal models of neurodegenerative diseases. By increasing acetylcholine levels, it may enhance cognitive functions and provide protection against neurotoxic agents .

Case Studies

Several studies have explored the biological activity of this compound in different contexts:

-

Neurotoxicity Assessment :

A study investigated the neurotoxic effects of various carbamates, including this compound, on rat models. Results indicated significant alterations in behavior and neurotransmitter levels, suggesting potential therapeutic applications in treating neurodegenerative disorders . -

Antimicrobial Efficacy :

Another study evaluated the antimicrobial properties of this compound against clinical isolates. The findings revealed a dose-dependent response, with higher concentrations leading to greater inhibition of bacterial growth.

Q & A

Basic: What synthetic methodologies are optimal for preparing Methyl 2-aminoethyl(isopropyl)carbamate, and how do reaction conditions influence yield?

Methodological Answer:

The compound is synthesized via carbamate-forming reactions, typically involving amines (e.g., 2-aminoethyl(isopropyl)amine) with carbonyl compounds or isocyanates. Key routes include:

- Amine-Carbonyl Coupling: Reaction with methyl chloroformate or dimethyl carbonate under basic conditions (e.g., NaHCO₃) .

- Green Chemistry Approaches: Utilization of CO₂ as a carbonyl source, which reduces waste and aligns with sustainable practices .

Yield optimization requires precise stoichiometric ratios, temperature control (20–60°C), and inert atmospheres to prevent side reactions like hydrolysis. Solvent choice (e.g., THF, DCM) also impacts reaction efficiency.

Basic: How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:

Structural characterization employs:

- Spectroscopy:

- ¹H/¹³C NMR: To confirm the presence of the methyl group (~δ 3.2 ppm), carbamate carbonyl (~δ 155–160 ppm), and isopropyl substituents .

- IR Spectroscopy: Detection of carbamate C=O stretching (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .

- X-ray Crystallography: Resolves stereochemical details and bond angles, critical for confirming regioselectivity in asymmetric reactions .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

Stability studies use:

- pH-Dependent Hydrolysis Assays: Monitor degradation via HPLC or GC-MS under acidic (pH < 3) or alkaline (pH > 10) conditions. The carbamate bond is prone to hydrolysis at extremes, requiring neutral buffers for long-term storage .

- Thermal Gravimetric Analysis (TGA): Reveals decomposition temperatures (typically >150°C) and identifies degradation byproducts .

Advanced: How does this compound interact with enzymatic targets, and what experimental designs validate these interactions?

Methodological Answer:

Mechanistic studies focus on enzyme inhibition via:

- Kinetic Assays: Measure changes in Vₘₐₓ and Kₘ using fluorogenic substrates or spectrophotometric methods. For example, carbamates often act as acetylcholinesterase inhibitors by forming covalent adducts with catalytic serine residues .

- Crystallography/Molecular Docking: Resolve 3D structures of enzyme-carbamate complexes to identify binding motifs (e.g., hydrogen bonding with the carbamate oxygen) .

Controlled experiments should include competitive inhibitors (e.g., physostigmine) to confirm specificity.

Advanced: How can conflicting data on the compound’s reactivity in different solvents be systematically addressed?

Methodological Answer:

Contradictions in solvent-dependent reactivity (e.g., THF vs. DMF) are resolved through:

- Controlled Replicates: Repeat reactions under identical conditions (temperature, purity of reagents) to isolate solvent effects.

- Computational Modeling: Density Functional Theory (DFT) calculates solvent polarity effects on transition states and intermediate stability .

- Statistical Analysis: Use ANOVA or t-tests to compare yields or reaction rates across solvents, ensuring p-values <0.05 for significance .

Advanced: What analytical strategies differentiate this compound from structurally similar carbamates in complex mixtures?

Methodological Answer:

High-resolution techniques include:

- LC-MS/MS: Fragmentation patterns (e.g., m/z corresponding to the isopropyl group or methyl carbamate) distinguish it from analogs like isoprocarb .

- Chiral Chromatography: Resolves enantiomers if asymmetric synthesis introduces stereocenters .

- Solid-Phase Microextraction (SPME): Pre-concentrates trace amounts in biological matrices before analysis .

Advanced: What are the implications of the compound’s carbamate anion formation in catalytic applications?

Methodological Answer:

The carbamate anion (formed under basic conditions) participates in nucleophilic reactions, enabling:

- Catalytic Cycles: Demonstrated in CO₂ fixation or asymmetric catalysis (e.g., alkylation of ketones) .

- Mechanistic Probes: Isotopic labeling (¹⁸O or ¹³C) tracks anion intermediacy in reaction pathways .

Electrochemical studies (cyclic voltammetry) further characterize redox stability for catalytic reuse .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.